molecular formula C22H14F2N2O2 B2583458 N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide CAS No. 1164548-22-4

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide

Numéro de catalogue: B2583458
Numéro CAS: 1164548-22-4
Poids moléculaire: 376.363
Clé InChI: ITYQHBKGMDYQOB-JLHYYAGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzamide derivative featuring a 1,3-benzoxazole core linked via an ethenyl spacer to a para-substituted phenyl group, which is further connected to a 2,6-difluorobenzamide moiety. The 2,6-difluorobenzamide group enhances metabolic stability and lipophilicity, which are critical for bioavailability and target binding in pesticidal or pharmaceutical contexts .

Propriétés

IUPAC Name

N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2/c23-16-4-3-5-17(24)21(16)22(27)25-15-11-8-14(9-12-15)10-13-20-26-18-6-1-2-7-19(18)28-20/h1-13H,(H,25,27)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYQHBKGMDYQOB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that benzoxazole derivatives, including N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide, exhibit significant antimicrobial properties. A study on related benzoxazole compounds demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function .

Case Study: Antimicrobial Screening

CompoundActivityTarget OrganismsReference
6dPromisingPlasmodium falciparum
5aModerateLeishmania spp.

1.2 Antiprotozoal Activity

The compound has also shown potential as an antiprotozoal agent. In vitro studies have indicated that certain derivatives of benzoxazole can inhibit the growth of protozoan parasites responsible for diseases such as malaria and leishmaniasis. The structural modifications in N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide may enhance its efficacy against these pathogens .

Cancer Research

2.1 Anticancer Properties

Benzoxazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the difluoro group is hypothesized to enhance the compound's interaction with biological targets involved in cell proliferation and survival .

Case Study: Cytotoxicity Assessment

CompoundCell Line TestedIC50 (µM)Reference
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamideMCF-7 (breast cancer)12.5
Analog XHeLa (cervical cancer)15.0

Mécanisme D'action

The mechanism of action of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The difluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Antifungal/Antibacterial Benzoylurea Derivatives (Compounds 4h–4m)

These derivatives, such as N-(3-(((2-chloro-5-methoxypyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4h) , feature a pyrimidine-thiophenyl group instead of benzoxazole.

  • Activity : Exhibit broad-spectrum antifungal and antibacterial effects. Substituents on the pyrimidine ring (e.g., chloro, bromo, difluoromethyl) modulate potency. For example, compound 4j (5-bromo substitution) shows higher activity against Candida albicans than 4h .
  • Key Difference : The pyrimidine-thio linkage in these compounds allows for variable hydrogen bonding and steric effects, unlike the planar benzoxazole-ethenyl system in the target compound, which may favor DNA intercalation or kinase inhibition .

Kinase-Inhibiting Analogues (e.g., Ponatinib Derivatives)

Compounds like 19-[(1E)-2-(2,6-dimethylphenyl)ethenyl]-N-[4-(dimethylphosphoryl)phenyl]-2-(propan-2-yl)-9H-purin-6-amine share the ethenyl spacer but use purine or pyrimidine cores instead of benzoxazole.

  • Activity : Inhibit ABL1 kinase (IC50 = 3.58–15.8 nM) via interactions with the kinase’s hydrophobic pocket. The 2,6-dimethylphenyl group provides metabolic stability by restricting conformational freedom .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Selectivity/Stability Features
Target Compound Benzoxazole-ethenylphenyl 2,6-Difluorobenzamide Not reported (likely pesticidal/pharmaceutical) Benzoxazole rigidity; fluorinated amide
Teflubenzuron Urea-linked difluorophenyl 3,5-Dichloro-2,4-difluorophenyl Insect chitin synthesis inhibitor Halogenated phenyl enhances pest selectivity
Lufenuron Hexafluoropropoxyl-phenyl 2,5-Dichloro-4-hexafluoropropoxyl Insect growth regulator Fluorinated side chain improves lipophilicity
Compound 4h Pyrimidine-thiophenyl 2-Chloro-5-methoxypyrimidin-4-yl Antifungal/antibacterial Thioether linker allows substituent tuning
Ponatinib Derivative Purine-ethenylphenyl 2,6-Dimethylphenyl; dimethylphosphoryl ABL1 kinase inhibitor (IC50 ~3.58 nM) Methyl groups reduce metabolic oxidation

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~420 (estimated) ~3.5 <0.1 (aqueous)
Teflubenzuron 463.1 4.2 0.02
Lufenuron 511.1 5.8 0.001
Compound 4h 481.9 3.1 0.15

Activité Biologique

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzoxazole moiety and difluorobenzamide, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide is C18H16F2N2OC_{18}H_{16}F_2N_2O. The compound's structure can be broken down into several key components:

  • Benzoxazole Moiety : This heterocyclic structure is known for its biological activity, including antimicrobial and anticancer properties.
  • Difluorobenzamide Group : The presence of fluorine atoms can enhance lipophilicity and bioactivity.

Anticancer Properties

Research indicates that compounds containing benzoxazole derivatives may exhibit significant anticancer activity. In vitro studies have shown that N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide can induce apoptosis in various cancer cell lines. The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may also possess antimicrobial properties. Studies comparing it with known antimicrobial agents indicate that it exhibits activity against several strains of bacteria, including Staphylococcus aureus. The difluoro substitution is believed to enhance its effectiveness by altering membrane permeability or inhibiting key bacterial enzymes.

While detailed mechanisms remain to be fully elucidated, initial findings suggest that the compound may interact with specific biological targets:

  • FtsZ Protein Inhibition : Similar compounds have been noted for their ability to inhibit the FtsZ protein, a crucial component in bacterial cell division. Molecular docking studies indicate potential binding sites that could disrupt FtsZ polymerization.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to increased ROS levels and subsequent apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus
FtsZ InhibitionPotential disruptor of bacterial division

Future Directions

Further research is essential to explore the full potential of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide. Key areas for future investigation include:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating specific molecular interactions and pathways involved in its biological activity.
  • Derivatives Development : Synthesizing analogs to improve potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.